molecular formula C17H17Cl3N2O4S B2602863 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide CAS No. 338961-60-7

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide

Cat. No.: B2602863
CAS No.: 338961-60-7
M. Wt: 451.74
InChI Key: DHHXDTHBFGOHMG-UHFFFAOYSA-N
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Description

The compound “2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide” is a complex organic molecule. It contains a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group, a 2,4-dichloro-5-methoxyphenyl group, and a dimethylacetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, chloro, methoxy, and dimethylacetamide groups would likely have a significant impact on the compound’s overall structure. These groups could influence the compound’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the sulfonyl group could potentially undergo reactions such as sulfonation or desulfonation. The chloro groups might participate in nucleophilic substitution reactions, and the dimethylacetamide group could potentially undergo reactions involving the carbonyl group or the amide nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, chloro, methoxy, and dimethylacetamide groups could affect the compound’s solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of similar compounds has been extensively studied, providing insight into their molecular configurations and interactions. For example, research by Gowda et al. (2008) on 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide revealed that the molecule is part of a family of compounds with similar bond parameters and molecular conformations. These findings are crucial for understanding the reactivity and potential applications of such compounds (Gowda, Foro, Nirmala, Sowmya, & Fuess, 2008).

Herbicidal Activity

Derivatives of the compound have been investigated for their herbicidal properties. Li Gong-chun (2011) synthesized derivatives that showed significant herbicidal activity against certain plant species, indicating potential agricultural applications. This demonstrates the chemical's versatility and potential in developing new herbicides (Li Gong-chun, 2011).

Sulfonation Reactions

The compound and its derivatives have been studied in the context of sulfonation reactions, which are critical for synthesizing various organic molecules. Wit, Woldhuis, & Cerfontain (2010) explored the intermediacy of phenyl hydrogen sulfates in sulfonation, highlighting the compound's role in complex chemical reactions and its potential in synthetic organic chemistry (Wit, Woldhuis, & Cerfontain, 2010).

Oxidation Studies

Research into the oxidation of related sulfonamides by Rozentsveig et al. (2001) explored chemical transformations that could be applied to the development of new compounds with potential industrial and pharmaceutical applications (Rozentsveig, Rozentsveig, Levkovskaya, & Mirskova, 2001).

Future Directions

The study and application of this compound could be a potential area for future research. Its unique structure and functional groups suggest that it could have interesting chemical and physical properties that are worth investigating. Potential areas of study could include exploring its synthesis, studying its reactivity, investigating its potential biological activity, and assessing its safety and environmental impact .

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O4S/c1-21(2)17(23)10-22(15-9-16(26-3)14(20)8-13(15)19)27(24,25)12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHXDTHBFGOHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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